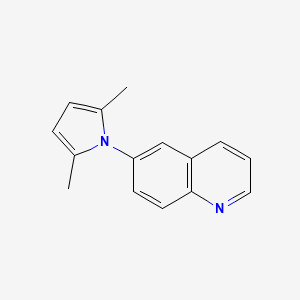![molecular formula C19H24N2O2 B5850340 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol selectively binds to and activates β3-adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has also been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
実験室実験の利点と制限
One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is its potential toxicity at high doses, which can lead to adverse effects such as tachycardia and hypertension.
将来の方向性
There are several potential future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in scientific research. One area of interest is its potential as a treatment for obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for overactive bladder, which affects millions of people worldwide. Additionally, the selective activation of β3-adrenergic receptors by 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol may have implications for the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease.
合成法
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the resulting benzylated phenol with piperazine and formaldehyde. The final product is purified through a series of chromatography and recrystallization steps.
科学的研究の応用
2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been used extensively in scientific research for its ability to selectively activate β3-adrenergic receptors. These receptors are found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors has been shown to increase lipolysis, thermogenesis, and glucose uptake, making 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol a potential therapeutic agent for obesity and type 2 diabetes.
特性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-7-8-19(22)17(13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSBBLWCKVMYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410103 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)
![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)
![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

